![molecular formula C11H15N3O5S B13402522 beta-Ureido-D-alpha-tosylaminopropionic Acid](/img/structure/B13402522.png)
beta-Ureido-D-alpha-tosylaminopropionic Acid
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Overview
Description
Beta-Ureido-D-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 . This compound is known for its unique structure, which includes a ureido group and a tosylamino group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein interactions and enzyme activities.
Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to beta-Ureido-D-alpha-tosylaminopropionic Acid include:
- Beta-Ureido-D-alpha-aminopropionic Acid
- Beta-Ureido-D-alpha-benzylaminopropionic Acid
- Beta-Ureido-D-alpha-methylaminopropionic Acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ureido and tosylamino groups. This combination provides distinct chemical properties and reactivity, making it particularly useful in specific research applications .
Biological Activity
Beta-Ureido-D-alpha-tosylaminopropionic Acid (β-Ureido-D-α-tosylaminopropionic Acid) is a compound with significant potential in biological research, particularly in the field of proteomics. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C₁₁H₁₅N₃O₅S
- Molecular Weight : 301.32 g/mol
- CAS Number : 121770-56-5
The compound features a unique structure that includes a ureido group, an alpha-tosylamino group, and a propionic acid moiety. This structural configuration enhances its reactivity and makes it a valuable intermediate in various chemical syntheses and biological studies .
Synthesis Methods
The synthesis of β-Ureido-D-α-tosylaminopropionic Acid typically involves multi-step organic reactions. A common synthetic route includes:
- Reaction of D-alanine with p-toluenesulfonyl chloride to form a tosylated intermediate.
- Subsequent reaction of this intermediate with urea to yield the final product.
This method allows for efficient production while maintaining high purity and yield .
Proteomics Research
β-Ureido-D-α-tosylaminopropionic Acid is primarily utilized in proteomics to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins allows for modifications that can significantly affect protein function and activity. The compound's role in enzyme activity modulation suggests potential therapeutic applications .
The mechanism of action involves:
- Covalent Bond Formation : Interactions with specific molecular targets through nucleophilic substitution and addition reactions.
- Enzyme Modulation : Potential as an enzyme inhibitor or modulator in metabolic pathways, which is critical for understanding cellular processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of β-Ureido-D-α-tosylaminopropionic Acid, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Beta-Ureido-L-alpha-tosylaminopropionic Acid | C₁₁H₁₅N₃O₅S | Enantiomer; similar applications |
3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | C₁₁H₁₅N₃O₅S | Related sulfonamide structure |
N-(p-Toluenesulfonyl)glycine | C₉H₁₁N₃O₄S | Contains a tosyl group; used in peptide synthesis |
The distinct combination of ureido and tosyl groups in β-Ureido-D-α-tosylaminopropionic Acid enhances its reactivity compared to simpler analogs, making it particularly valuable in biochemical research .
Properties
Molecular Formula |
C11H15N3O5S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1 |
InChI Key |
LCZLWCJYNPNMDN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |
Origin of Product |
United States |
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